Cas no 1076198-37-2 (6-Maleimido-1-hexanal)

6-Maleimido-1-hexanal is a heterobifunctional crosslinking reagent featuring a maleimide group and an aldehyde functionality. The maleimide moiety selectively reacts with thiol groups (e.g., cysteine residues) under mild conditions, while the aldehyde group enables conjugation with primary amines via Schiff base formation, often stabilized by reductive amination. This compound is particularly useful for site-specific protein labeling, antibody-drug conjugate (ADC) development, and biomolecule immobilization. Its hexyl spacer provides flexibility, reducing steric hindrance in conjugation reactions. The dual reactivity allows for sequential or orthogonal bioconjugation strategies, making it a versatile tool in biochemical and biotechnological applications. Storage under inert conditions is recommended to preserve reactivity.
6-Maleimido-1-hexanal structure
6-Maleimido-1-hexanal structure
商品名:6-Maleimido-1-hexanal
CAS番号:1076198-37-2
MF:C10H13NO3
メガワット:195.21512
CID:824200
PubChem ID:22328222

6-Maleimido-1-hexanal 化学的及び物理的性質

名前と識別子

    • 6-Maleimido-1-hexanal
    • 6-(2,5-dioxopyrrol-1-yl)hexanal
    • 6-Maleimido-1-hexana
    • 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal
    • 1076198-37-2
    • 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal;
    • SCHEMBL14957451
    • J-001927
    • 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal
    • DTXSID80624864
    • DB-263917
    • AKOS006327729
    • ZWIGHFZUSGHZEZ-UHFFFAOYSA-N
    • インチ: InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2
    • InChIKey: ZWIGHFZUSGHZEZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=O)N(C1=O)CCCCCC=O

計算された属性

  • せいみつぶんしりょう: 195.089543g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 195.089543g/mol
  • 単一同位体質量: 195.089543g/mol
  • 水素結合トポロジー分子極性表面積: 54.4Ų
  • 重原子数: 14
  • 複雑さ: 253
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: N/A
  • ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • PSA: 54.45000
  • LogP: 0.60860

6-Maleimido-1-hexanal セキュリティ情報

  • ちょぞうじょうけん:-86?C Freezer, Under Inert Atmosphere

6-Maleimido-1-hexanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-361714-250mg
6-Maleimido-1-hexanal,
1076198-37-2
250mg
¥17223.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-361714-250 mg
6-Maleimido-1-hexanal,
1076198-37-2
250MG
¥17,223.00 2023-07-11
1PlusChem
1P00851T-500mg
6-Maleimido-1-Hexanal
1076198-37-2 ≥95%
500mg
$1712.00 2025-02-22
1PlusChem
1P00851T-100mg
6-Maleimido-1-Hexanal
1076198-37-2 ≥95%
100mg
$601.00 2025-02-22
1PlusChem
1P00851T-250mg
6-Maleimido-1-Hexanal
1076198-37-2 ≥95%
250mg
$1157.00 2025-02-22
TRC
M138550-250mg
6-Maleimido-1-hexanal
1076198-37-2
250mg
$ 2061.00 2023-09-07
A2B Chem LLC
AD78993-1g
6-MALEIMIDO-1-HEXANAL
1076198-37-2 ≥95%
1g
$2693.00 2024-04-20
A2B Chem LLC
AD78993-100mg
6-MALEIMIDO-1-HEXANAL
1076198-37-2 ≥95%
100mg
$634.00 2024-04-20
A2B Chem LLC
AD78993-500mg
6-MALEIMIDO-1-HEXANAL
1076198-37-2 ≥95%
500mg
$1810.00 2024-04-20
A2B Chem LLC
AD78993-250mg
6-MALEIMIDO-1-HEXANAL
1076198-37-2 ≥95%
250mg
$1222.00 2024-04-20

6-Maleimido-1-hexanal 関連文献

6-Maleimido-1-hexanalに関する追加情報

Introduction to 6-Maleimido-1-hexanal (CAS No. 1076198-37-2)

6-Maleimido-1-hexanal (CAS No. 1076198-37-2) is a versatile reagent widely used in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique functional groups, which include a maleimide moiety and an aldehyde group, making it an essential tool for bioconjugation and protein modification studies. The maleimide group is known for its high reactivity towards thiols, enabling the formation of stable thioether bonds, while the aldehyde group can react with amines to form imines, which can be further reduced to secondary amines. These properties make 6-Maleimido-1-hexanal an invaluable reagent in the development of bioconjugates, therapeutic agents, and diagnostic tools.

The synthesis of 6-Maleimido-1-hexanal involves a series of well-established chemical reactions. Typically, the process begins with the preparation of 6-bromohexanal, which is then converted to the corresponding maleimide derivative through a series of steps including bromination, substitution, and cyclization. The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield. The detailed synthetic route has been extensively documented in the literature, providing researchers with a robust protocol for the preparation of this compound.

In recent years, 6-Maleimido-1-hexanal has gained significant attention due to its applications in protein labeling and bioconjugation. One notable application is in the development of fluorescent probes for live-cell imaging. By conjugating 6-Maleimido-1-hexanal with fluorescent dyes such as Alexa Fluor or Cy5, researchers can create highly specific and sensitive probes that can be used to track protein localization and dynamics in living cells. This approach has been successfully employed in various studies, including the visualization of receptor trafficking and signaling pathways.

Another important application of 6-Maleimido-1-hexanal is in the field of therapeutic protein engineering. The maleimide group's reactivity towards thiols allows for site-specific modification of cysteine residues in proteins, enabling the attachment of functional groups such as polyethylene glycol (PEG) or targeting ligands. This site-specific modification is crucial for improving the pharmacokinetic properties and reducing immunogenicity of therapeutic proteins. For example, PEGylation using 6-Maleimido-1-hexanal has been shown to significantly enhance the half-life and stability of recombinant proteins, making them more effective as therapeutic agents.

The use of 6-Maleimido-1-hexanal in drug discovery has also been explored extensively. In particular, this compound has been utilized in high-throughput screening (HTS) platforms to identify small molecule inhibitors that can modulate protein-protein interactions (PPIs). By conjugating 6-Maleimido-1-hexanal with small molecules or peptides, researchers can create libraries of bioactive compounds that can be screened against target proteins to identify potential drug candidates. This approach has led to the discovery of several novel inhibitors with promising therapeutic potential.

Furthermore, 6-Maleimido-1-hexanal has found applications in the development of diagnostic assays. The ability to conjugate this compound with biomarkers or antibodies allows for the creation of highly specific and sensitive immunoassays that can be used for early detection and monitoring of diseases. For instance, conjugates formed using 6-Maleimido-1-hexanal have been used in enzyme-linked immunosorbent assays (ELISAs) to detect biomarkers associated with cancer and infectious diseases.

In addition to its biochemical applications, 6-Maleimido-1-hexanal has also been studied for its potential use in materials science. The unique properties of this compound make it suitable for the synthesis of functional polymers and hydrogels with tunable properties. For example, polymers containing maleimide groups can be cross-linked with thiol-functionalized molecules to form hydrogels with controlled mechanical properties and degradation rates. These materials have potential applications in tissue engineering and drug delivery systems.

The safety profile of 6-Maleimido-1-hexanal is an important consideration for its use in various applications. While this compound is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. Researchers should wear appropriate personal protective equipment (PPE) such as gloves and goggles when handling this reagent and ensure proper ventilation in the laboratory environment.

In conclusion, 6-Maleimido-1-hexanal (CAS No. 1076198-37-2) is a highly versatile reagent with a wide range of applications in chemical biology, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an invaluable tool for bioconjugation, protein modification, drug discovery, diagnostic assays, and materials development. As research continues to advance in these fields, the importance of compounds like 6-Maleimido-1-hexanal is likely to grow, driving further innovation and discovery.

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